molecular formula C16H13N3O4S B2628769 3-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 896298-32-1

3-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2628769
CAS No.: 896298-32-1
M. Wt: 343.36
InChI Key: LNCHVCJVSKMCLP-UHFFFAOYSA-N
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Description

3-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a methylsulfonyl group and a 5-phenyl-1,3,4-oxadiazol-2-yl moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Attachment of the benzamide moiety: This step involves the reaction of the oxadiazole intermediate with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety, leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or oxadiazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

3-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

3-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can be compared with other similar compounds, such as:

    3-(methylsulfonyl)-N-(5-phenyl-1,2,4-oxadiazol-2-yl)benzamide: This compound differs in the position of the nitrogen atoms in the oxadiazole ring, which can affect its reactivity and biological activity.

    3-(methylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide: The replacement of the oxygen atom in the oxadiazole ring with sulfur can lead to different chemical and biological properties.

    3-(methylsulfonyl)-N-(5-phenyl-1,3,4-triazol-2-yl)benzamide: The triazole ring introduces additional nitrogen atoms, which can influence the compound’s interactions with biological targets.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Biological Activity

3-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The compound's molecular formula is C15H18N4O4SC_{15}H_{18}N_{4}O_{4}S, featuring a methylsulfonyl group attached to a benzamide structure with an oxadiazole ring. The oxadiazole moiety is known for its stability and versatility in chemical reactions, enhancing the compound's reactivity and biological potential.

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis . It has been shown to have cidal effects on the bacteria within host macrophages, providing a promising avenue for developing new antitubercular agents.

The primary mechanism involves the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) , which is crucial for the biosynthesis of the cell wall in mycobacteria. By targeting this enzyme, the compound disrupts the bacterial growth cycle and promotes cell death.

Comparative Studies

Comparative studies have highlighted the efficacy of various oxadiazole derivatives against resistant strains of bacteria. For example, modifications in the oxadiazole structure have led to compounds with minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against MRSA . This positions this compound as a valuable candidate in the fight against antibiotic resistance.

Research Applications

The compound has potential applications beyond antimicrobials:

  • Medicinal Chemistry : Its ability to inhibit specific enzymes makes it a valuable tool in drug development.
  • Biochemical Research : The compound can be utilized to study enzyme mechanisms and cellular pathways.
  • Materials Science : Due to its unique chemical properties, it may serve as a ligand in synthesizing advanced materials such as organic light-emitting diodes (OLEDs).

Case Studies

Several case studies illustrate the compound's effectiveness:

  • A study demonstrated that derivatives of oxadiazole exhibited low resistance rates when tested against clinical isolates of MRSA over extended periods .
  • Another investigation noted that modifications to the methylsulfonyl group could enhance antibacterial potency while reducing toxicity .

Properties

IUPAC Name

3-methylsulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-24(21,22)13-9-5-8-12(10-13)14(20)17-16-19-18-15(23-16)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCHVCJVSKMCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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